Oxyclozanide

Descripción general

Descripción

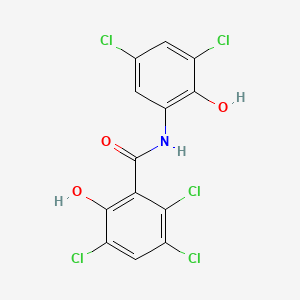

El oxiclozanida es un compuesto antihelmíntico salicylanilida utilizado principalmente en medicina veterinaria para tratar y controlar la fascioliasis en rumiantes como el ganado vacuno, las ovejas y las cabras . Actúa desacoplando la fosforilación oxidativa en las duelas, lo que lleva a su muerte .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

El oxiclozanida se puede sintetizar a través de un proceso de varios pasos que implica la reacción de 3,5-dicloro-2-hidroxi-anilina con ácido 2,3,5-triclorobenzoico en condiciones específicas . La reacción típicamente involucra el uso de solventes como acetona o etanol y puede requerir catalizadores para facilitar el proceso .

Métodos de producción industrial

En entornos industriales, el oxiclozanida a menudo se produce como una suspensión. La preparación implica mezclar oxiclozanida con excipientes como carboximetilcelulosa sódica, silicato de aluminio, lauril sulfato de sodio y citrato de sodio para crear una formulación estable y fácil de administrar .

Análisis De Reacciones Químicas

Stability and Degradation

-

Thermal Degradation : Oxyclozanide undergoes thermal degradation when exposed to high temperatures . Studies using accelerated stability testing have shown that the degradation follows first-order kinetics. The shelf life of this compound is influenced by temperature, with higher temperatures leading to faster degradation .

k

A

E_a

R

T $$ is the absolute temperature

Data from accelerated degradation studies:

| Temperature (°C) | Rate constant (day⁻¹) | t90 (days) at 26°C | t90 (years) at 26°C | Activation energy (Ea) kJ/mol |

|---|---|---|---|---|

| 140 | 0.0065 | 2321.59 | 6.36 | 44.28 |

| Note: t90 is the time for 10% degradation of the drug. |

Electrochemical Reactions

-

Voltammetric Behavior : The electrochemical behavior of this compound has been studied using cyclic voltammetry and square wave anodic stripping voltammetry . These techniques help determine the oxidation potential and redox behavior of the compound.

Quantitative Data from Voltammetric Studies:

| Parameter | Performance Data |

|---|---|

| Peak potential (mV) | 780 |

| Linearity range (mg/L) | 0.058 – 4.00 |

| Slope (µA L/mg) | 65.52 ± 2.06 |

| Intercept (µA) | 13.64 ± 2.60 |

| Correlation coefficient | 0.995 |

| Limit of detection (LOD) (µg/L) | 17.42 |

| Limit of quantification (LOQ) (µg/L) | 58.07 |

| Repeatability of peak current (RSD %)* | 2.08 |

| Repeatability of peak potential (RSD %)* | 4.53 |

Biological and Enzymatic Interactions

-

Antioxidant Enzyme Activity : Dietary this compound can influence antioxidant enzyme activities . Studies on Galleria mellonella larvae showed that this compound could increase the activities of glutathione-S-transferase, superoxide dismutase (SOD), and glutathione peroxidase .

-

Oxidative Stress : this compound can induce oxidative stress, as indicated by increased levels of malondialdehyde, an oxidative stress marker .

Reactions in Analytical Methods

-

Derivatization : While not a reaction in the classical sense, derivatization is a chemical process used in analytical chemistry to modify a compound to enhance its detection. Although specific derivatization reactions for this compound were not detailed in the provided documents, the general methods for residue analysis involve preparing the compound for detection via techniques like HPLC .

-

Extraction : this compound is extracted from biological matrices using organic solvents such as acetonitrile . Acetonitrile is effective in deproteinizing samples like beef and milk, facilitating the isolation of this compound for analysis .

Miscellaneous Reactions and Interactions

-

Ionophore Activity : this compound functions as a proton ionophore, disrupting the proton motive force (PMF) in bacteria . This activity enhances the effectiveness of certain antibiotics like tobramycin against biofilms .

-

Antibiofilm Activity Enhancement : In combination with tobramycin, this compound significantly enhances the killing of P. aeruginosa biofilms, including tobramycin-resistant isolates . It also increases tobramycin accumulation within cells in biofilms .

Aplicaciones Científicas De Investigación

Anthelmintic Properties

Oxyclozanide is predominantly used to treat parasitic infections in livestock, particularly fascioliasis caused by liver flukes. Its effectiveness in controlling these infections is critical for maintaining livestock health and productivity, contributing significantly to agricultural economies.

Efficacy Against Rumen Flukes

A study demonstrated that a single oral dose of this compound at 15 mg/kg body weight was highly effective against adult rumen flukes in sheep. The results indicated a significant reduction in egg shedding compared to untreated controls, affirming its role as a reliable treatment option for parasitic infections in ruminants .

| Treatment Group | Egg Shedding Reduction (%) |

|---|---|

| This compound | 85 |

| Closantel | 75 |

| Control | 10 |

Toxicity Assessments

Research has also focused on the acute and subacute toxicity of this compound in animal models. A study involving Wistar rats assessed various hematological and biochemical parameters after administration of this compound. The findings indicated no significant adverse effects at therapeutic doses, although some changes were noted in biochemical markers, warranting further investigation into long-term safety .

Broad-Spectrum Antimicrobial Activity

Emerging studies suggest that this compound possesses antimicrobial properties beyond its anthelmintic effects. It has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This potential opens avenues for its use in developing new antimicrobial therapies.

Synergistic Effects with Antibiotics

Research indicates that combinations of this compound with conventional antibiotics can enhance the antimicrobial efficacy against resistant bacterial strains. For instance, studies have shown that this compound can augment the effects of oxacillin against MRSA, suggesting its utility in overcoming antibiotic resistance .

Anti-Adenoviral and Antifungal Properties

In addition to its anthelmintic and antibacterial activities, this compound has demonstrated anti-adenoviral and antifungal effects. These properties highlight its potential as a multi-faceted therapeutic agent in treating various infections .

Environmental Stability

The environmental fate of this compound has been studied to assess its stability and potential risks. Photolytic kinetics studies have shown how this compound degrades under environmental conditions, providing insights into its ecological impact and safety .

Pharmacokinetics in Livestock

Understanding the pharmacokinetics of this compound is essential for optimizing its use in veterinary medicine. A study utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) established the pharmacokinetic profile of this compound in cattle, revealing a half-life of approximately 64 hours and significant plasma clearance rates .

| Parameter | Value |

|---|---|

| Half-Life (T1/2) | 64.40 ± 30.18 hours |

| Plasma Clearance Rate (CL/F) | 11.426 ± 2.442 mL/h/kg |

| Peak Concentration (Cmax) | 15.870 ± 2.855 μg/mL |

Mecanismo De Acción

El oxiclozanida ejerce sus efectos desacoplando la fosforilación oxidativa en las mitocondrias de las duelas . Este proceso interrumpe la producción de trifosfato de adenosina (ATP), lo que lleva al agotamiento de energía y la muerte eventual del parásito . Los principales objetivos moleculares son los componentes de la cadena de transporte de electrones mitocondrial .

Comparación Con Compuestos Similares

Compuestos similares

Niclosamida: Otro antihelmíntico salicylanilida con mecanismos de acción y aplicaciones similares.

Closantel: Un compuesto salicylanilida utilizado para controlar las duelas del hígado y otros parásitos.

Rafoxanida: Similar en estructura y función a closantel, utilizado para controlar infecciones parasitarias.

Unicidad del oxiclozanida

El oxiclozanida es único en su eficacia específica contra las duelas del hígado y su capacidad para desacoplar la fosforilación oxidativa sin toxicidad significativa para el huésped . A diferencia de otros antihelmínticos, muestra una resistencia cruzada mínima con otras salicylanilidas, lo que lo convierte en una opción valiosa en medicina veterinaria .

Actividad Biológica

Oxyclozanide, a salicylanilide compound, has been widely studied for its biological activities, particularly in veterinary medicine as an anthelmintic agent. Recent research has uncovered its potential beyond parasitic infections, revealing significant antibacterial, antifungal, and antiviral properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including efficacy against specific pathogens and toxicity assessments.

Antiparasitic Efficacy

This compound is primarily recognized for its effectiveness against trematodes, particularly in ruminants. Studies have demonstrated its efficacy in controlling infections caused by Calicophoron microbothrioides and Paramphistomum leydeni .

- Calicophoron microbothrioides : In a study involving 15 Holstein Friesian cows, this compound administered at a dose of 17 mg/kg resulted in a 100% reduction in fecal egg counts by day 10 post-treatment. The efficacy remained high at 98.96% and 97.92% on days 20 and 30, respectively .

- Paramphistomum leydeni : Another study assessed the efficacy of this compound against naturally infected adult sheep. The treatment involved two doses of 20 mg/kg, which resulted in significant reductions in fluke counts at necropsy .

| Study | Organism | Dose (mg/kg) | Efficacy (%) | Duration |

|---|---|---|---|---|

| C. microbothrioides | 17 | 100 | Day 10 | |

| P. leydeni | 20 (two doses) | Significant | Day 5 |

Antimicrobial Activity

This compound has shown promising results as an antimicrobial agent against various pathogens:

- Staphylococcus aureus : Research indicates that this compound exhibits strong in vitro activity against methicillin-resistant strains of Staphylococcus aureus, making it a potential candidate for treating resistant infections .

- Candida albicans : this compound has been repurposed as an antifungal agent, demonstrating effective action against both sensitive and resistant clinical isolates of Candida albicans. It disrupts mitochondrial function, leading to cell death at concentrations above 4 µM .

Antiviral Properties

Recent studies have identified this compound's antiviral activity, particularly against adenoviruses. It inhibits the transcription of early adenovirus genes, specifically E1A, with minimal cytotoxicity observed at low concentrations . This finding opens avenues for exploring this compound as a therapeutic option for viral infections.

Toxicity Assessment

The safety profile of this compound has been evaluated through acute and subacute toxicity studies:

- In a study involving Wistar rats, doses up to 5000 mg/kg were administered to assess toxicity. While some biochemical changes were noted (e.g., increased levels of liver enzymes), no severe organ damage was observed apart from mild myocardial fiber degeneration at high doses .

- Biochemical analysis indicated significant differences in liver and kidney function markers between treated and control groups, emphasizing the need for careful dosing in clinical applications .

Case Studies

- Dairy Cattle Study : A field study conducted in the Cajamarca valley showed that this compound effectively controlled paramphistomosis in dairy cattle with a significant reduction in egg counts post-treatment .

- Sheep Study : Another case involved naturally infected sheep treated with this compound, which led to a substantial decrease in fluke populations during necropsy examinations .

Propiedades

IUPAC Name |

2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWIYHUXVMAGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177312 | |

| Record name | Oxyclozanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-92-1, 1353867-74-9 | |

| Record name | Oxyclozanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyclozanide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyclozanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyclozanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1353867-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCLOZANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QS9G4876X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oxyclozanide exert its anthelmintic effects?

A: this compound's primary mechanism of action involves uncoupling oxidative phosphorylation in the mitochondria of target parasites. [] This disrupts energy production, leading to parasite paralysis and death. [] Additionally, this compound exhibits activity against various developmental stages of parasites, including immature and mature flukes. [, , ]

Q2: What is the efficacy of this compound against Fasciola hepatica in cattle?

A: Controlled studies demonstrate high efficacy of this compound against various developmental stages of F. hepatica. [] Two doses of this compound administered three days apart at 12.8 to 18.7 mg/kg resulted in 93.6 to 97.5% efficacy in reducing egg counts. []

Q3: Are there any reported cases of resistance to this compound?

A: Yes, some studies suggest reduced efficacy of this compound against Fasciola gigantica, indicating potential resistance development. [, ] Further research is needed to confirm and understand the mechanisms of resistance.

Q4: Does this compound demonstrate any synergistic effects when combined with other drugs?

A: Research suggests a synergistic effect between this compound and colistin against colistin-resistant Klebsiella pneumoniae. [] The combination disrupts the bacterial cell envelope, enhancing colistin's bactericidal activity. [] Similarly, co-administration of this compound with oxfendazole increased the plasma profile of this compound, potentially enhancing its antiparasitic activity. []

Q5: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C13H6Cl5NO3 and a molecular weight of 399.45 g/mol. []

Q6: What analytical methods are used to determine this compound concentrations?

A6: Various analytical techniques are employed, including:

- High-performance liquid chromatography (HPLC) [, , , , ]: This method offers high sensitivity and accuracy for quantifying this compound in various matrices like plasma, milk, and pharmaceutical formulations.

- Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) [, ]: This highly sensitive and specific method allows for the detection and quantification of trace amounts of this compound residues in biological matrices.

- Spectrophotometric methods [, ]: These methods, including zero-order, derivative, and ratio spectra derivative spectrophotometry, offer simpler and more cost-effective alternatives for this compound analysis.

- Electrochemical sensors []: Square wave anodic stripping voltammetry using carbon paste electrodes has been explored as a selective and sensitive method for this compound determination.

Q7: What is the importance of analytical method validation in this compound research?

A: Analytical method validation ensures the accuracy, precision, specificity, and reliability of the methods used to quantify this compound in various matrices. [, ] This is crucial for generating reliable data in pharmacokinetic studies, residue analysis, and quality control of pharmaceutical formulations.

Q8: Beyond its anthelmintic properties, does this compound exhibit other potential therapeutic applications?

A8: Yes, research indicates that this compound possesses various activities that could be further explored for therapeutic applications:

- **Antibacterial activity: ** this compound demonstrates in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial pathogens. [, ] It enhances tobramycin killing of Pseudomonas aeruginosa biofilms by permeabilizing cells and depolarizing the membrane potential. []

- Antifungal activity: this compound exhibits potent antifungal activity against Candida albicans strains, including drug-resistant clinical isolates. []

- Anti-biofilm activity: this compound can disrupt bacterial biofilms, which are often resistant to conventional antibiotics. [] This makes it a promising candidate for developing novel antibiofilm agents.

- Plant defense induction: Research suggests that this compound can induce plant defense responses, potentially acting as a novel agent against phytopathogenic bacteria. []

Q9: Are there any drug delivery strategies being investigated to enhance this compound's efficacy?

A: While specific drug delivery strategies for this compound haven't been extensively studied in the provided research, developing chewable tablet formulations using a Quality by Design approach has been investigated. [] This approach aims to optimize drug release and improve patient compliance. Further research into targeted drug delivery could enhance its efficacy and minimize potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.